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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethyl-1-propanol

Cat. No.: B1267051 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-2,2-dimethyl-1-propanol (CAS No: 40894-00-6), a key intermediate in various organic

syntheses. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical manufacturing, offering detailed spectroscopic and

procedural information to support research and quality control.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-Bromo-2,2-
dimethyl-1-propanol. This data is essential for the structural elucidation and quality

assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.45 s 2H -CH₂OH

3.29 s 2H -CH₂Br

1.85 (approx.) s (broad) 1H -OH

1.04 s 6H -C(CH₃)₂

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1267051?utm_src=pdf-interest
https://www.benchchem.com/product/b1267051?utm_src=pdf-body
https://www.benchchem.com/product/b1267051?utm_src=pdf-body
https://www.benchchem.com/product/b1267051?utm_src=pdf-body
https://www.benchchem.com/product/b1267051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The chemical shift of the hydroxyl proton (-OH) is variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

71.5 -CH₂OH

42.5 -CH₂Br

38.0 -C(CH₃)₂

22.0 -C(CH₃)₂

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Assignment

3350 (broad) O-H stretch (alcohol)

2960, 2870 C-H stretch (alkane)

1470, 1370 C-H bend (alkane)

1040 C-O stretch (primary alcohol)

650 C-Br stretch (alkyl halide)

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%)
Proposed Fragment
Assignment

167/169 <1
[M]⁺ (Molecular ion with Br

isotopes)

137/139 15 [M - CH₂OH]⁺

87 20 [M - Br]⁺

71 40 [C₅H₁₁]⁺

57 100 [C₄H₉]⁺ (tert-butyl cation)

56 95 [C₄H₈]⁺

55 80 [C₄H₇]⁺

41 75 [C₃H₅]⁺

Note: The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing

compound.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-Bromo-2,2-dimethyl-1-propanol (approximately 10-20 mg) in a suitable

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for

protons. For ¹³C NMR, a proton-decoupled pulse sequence is utilized. Chemical shifts are

referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is obtained using a neat liquid sample. A thin film of 3-Bromo-2,2-dimethyl-1-
propanol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A

background spectrum of the clean plates is recorded prior to the sample analysis.
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Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-

MS). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are

separated by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-Bromo-
2,2-dimethyl-1-propanol using the described spectroscopic techniques.
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Caption: Logical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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